Propanoic acid, 2-bromo-, methyl ester, (2R)-
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Overview
Description
Propanoic acid, 2-bromo-, methyl ester, (2R)-: is a chemical compound with the molecular formula C4H7BrO2 and a molecular weight of 167.001 g/mol . This compound is also known by other names such as Methyl α-bromopropionate , Methyl dl-2-bromopropionate , Methyl 2-bromopropanoate , and Methyl 2-bromopropionate . It is an ester derivative of propanoic acid and is characterized by the presence of a bromine atom at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-, methyl ester, (2R)- typically involves the esterification of 2-bromopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where 2-bromopropanoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 2-bromo-, methyl ester, (2R)- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Products include substituted propanoic acid esters.
Reduction: The major product is 2-bromo-1-propanol.
Hydrolysis: The products are 2-bromopropanoic acid and methanol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Propanoic acid, 2-bromo-, methyl ester, (2R)- involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
- Methyl α-bromopropionate
- Methyl dl-2-bromopropionate
- Methyl 2-bromopropanoate
- Methyl 2-bromopropionate
- Propionic acid, 2-bromo-, methyl ester
- 2-Bromopropanoic acid methyl ester
- 2-Bromopropionic acid methyl ester
Uniqueness: Propanoic acid, 2-bromo-, methyl ester, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems. The presence of the bromine atom at the second carbon position also imparts distinct reactivity compared to other esters .
Properties
IUPAC Name |
methyl (2R)-2-bromopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEONLNNWKIPTM-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20047-41-0 |
Source
|
Record name | methyl (2R)-2-bromopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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